4-(Tert-butyl)-2-iodo-6-nitroaniline
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Overview
Description
4-(Tert-butyl)-2-iodo-6-nitroaniline is an organic compound characterized by the presence of a tert-butyl group, an iodine atom, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration of 4-(Tert-butyl)-2-iodoaniline
Starting Material: 4-(Tert-butyl)-2-iodoaniline
Reagents: Nitric acid and sulfuric acid
Conditions: The nitration reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration. The mixture is stirred and cooled to maintain the desired temperature.
Procedure: The starting material is dissolved in a suitable solvent, and the nitrating mixture (nitric acid and sulfuric acid) is added slowly. The reaction mixture is then stirred for a specific period, followed by quenching with water and extraction of the product.
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Alternative Method - Halogenation and Nitration
Starting Material: 4-(Tert-butyl)aniline
Reagents: Iodine, nitric acid, and sulfuric acid
Procedure: The starting material undergoes halogenation with iodine in the presence of a catalyst, followed by nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 4-(Tert-butyl)-2-iodo-6-nitroaniline typically involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents: Halogenating agents, nucleophiles
Conditions: Mild to moderate temperatures, suitable solvents
Products: Substituted aniline derivatives
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Reduction Reactions
Reagents: Reducing agents like hydrogen gas, palladium on carbon (Pd/C)
Conditions: Elevated temperatures and pressures
Products: Reduced aniline derivatives, such as 4-(Tert-butyl)-2-amino-6-nitroaniline
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Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate, chromium trioxide
Conditions: Acidic or basic conditions
Products: Oxidized derivatives, such as nitroso or nitro compounds
Common Reagents and Conditions
Halogenation: Iodine, bromine, chlorine in the presence of catalysts
Nitration: Nitric acid, sulfuric acid
Reduction: Hydrogen gas, metal catalysts (Pd/C, Raney nickel)
Oxidation: Potassium permanganate, chromium trioxide
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: 4-(Tert-butyl)-2-iodo-6-nitroaniline serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used in catalytic processes to facilitate various organic transformations.
Biology
Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development: It is investigated for its potential as a precursor in the synthesis of novel therapeutic agents, particularly in oncology and antimicrobial research.
Industry
Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-iodo-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)-2-iodoaniline: Lacks the nitro group, resulting in different reactivity and applications.
4-(Tert-butyl)-2-nitroaniline: Lacks the iodine atom, affecting its halogen bonding capabilities.
2-Iodo-6-nitroaniline: Lacks the tert-butyl group, influencing its steric and electronic properties.
Uniqueness
4-(Tert-butyl)-2-iodo-6-nitroaniline is unique due to the combination of the tert-butyl group, iodine atom, and nitro group on the aniline ring
Properties
Molecular Formula |
C10H13IN2O2 |
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Molecular Weight |
320.13 g/mol |
IUPAC Name |
4-tert-butyl-2-iodo-6-nitroaniline |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3 |
InChI Key |
JVXLINFPAWXZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] |
Origin of Product |
United States |
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